Conformational Locking: Tert-Butylcyclohexane A-Value vs Methyl, Ethyl, and Isopropyl Substituents
The tert-butyl group imposes the strongest conformational bias among common alkyl substituents on cyclohexane. The A-value (free energy difference between axial and equatorial conformations) for tert-butylcyclohexane was calculated to be 4.7 kcal mol⁻¹ (19.7 kJ mol⁻¹) using the Schleyer force field [1]. This value substantially exceeds experimental ΔH° values for smaller alkyl substituents determined at 157 K: methyl (1.76 ± 0.10 kcal/mol), ethyl (1.54 ± 0.12 kcal/mol), and isopropyl (1.40 ± 0.15 kcal/mol) [2]. The magnitude of this A-value indicates that tert-butylcyclohexane exists in essentially one conformation (equatorial chair) at ambient temperatures, whereas smaller alkylcyclohexanes undergo rapid chair-chair interconversion and retain measurable axial populations.
| Evidence Dimension | Conformational A-value (free energy difference, axial vs equatorial) |
|---|---|
| Target Compound Data | 4.7 kcal mol⁻¹ (19.7 kJ mol⁻¹) |
| Comparator Or Baseline | Methyl (1.76 kcal/mol ΔH° at 157 K); Ethyl (1.54 kcal/mol ΔH°); Isopropyl (1.40 kcal/mol ΔH°) |
| Quantified Difference | 3.0–3.3 kcal/mol higher than smaller alkyl substituents |
| Conditions | Force field calculations (Schleyer SFF) for A-value; low-temperature NMR at 157 K for ΔH° values |
Why This Matters
The 4.7 kcal/mol conformational free energy penalty for axial tert-butyl means this compound is effectively 'conformationally locked,' enabling its use as a stereochemical probe and ensuring predictable behavior in applications sensitive to molecular shape.
- [1] Van De Graaf B, Baas JMA, Wepster BM. Force field calculations on some t‐butyl substituted cyclohexane compounds. Recl Trav Chim Pays-Bas. 1978;97:268-273. View Source
- [2] Wiberg KB, et al. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. J Org Chem. 1999;64(6):2085-2095. PMID: 11674304. View Source
